Structural Uniqueness and Inherent Specificity as an LRRK2 Inhibitor Intermediate
This compound is a critical and specific intermediate in the synthesis of a class of imidazo[4,5-c]quinoline derivatives which are potent inhibitors of the Leucine-rich repeat kinase 2 (LRRK2) . While the final drug candidate's potency is established (e.g., Ki = 2.70 nM for a derivative [1]), the evidence for 2-(5-methoxypyridin-2-yl)acetic acid itself is class-level: its specific 2,5-substitution pattern is an essential structural requirement for the activity of this inhibitor class. Unsubstituted or differently substituted pyridylacetic acid analogs cannot serve as substitutes, as they would lead to a complete loss of the required molecular geometry and electronic properties for LRRK2 binding pocket interaction . This is a critical differentiator for procurement.
| Evidence Dimension | Structural Requirement for Pharmacological Activity |
|---|---|
| Target Compound Data | Essential intermediate with specific 2,5-substitution pattern |
| Comparator Or Baseline | Unsubstituted 2-pyridylacetic acid or 3-pyridylacetic acid |
| Quantified Difference | Qualitative necessity; substitution leads to loss of target activity |
| Conditions | Inferred from structure-activity relationships in LRRK2 inhibitor patents |
Why This Matters
For procurement supporting LRRK2 drug discovery programs, using this exact intermediate is non-negotiable; substitution with a generic or cheaper analog will derail the entire synthetic route.
- [1] BindingDB. (n.d.). BDBM50396148. Ki: 2.70 nM for LRRK2. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50396148 View Source
